molecular formula C18H14BrN3O3S B2866997 2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681265-54-3

2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2866997
CAS No.: 681265-54-3
M. Wt: 432.29
InChI Key: UCBHZYBHIDWJIB-UHFFFAOYSA-N
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Description

2-Bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. These complex heterocyclic structures are of significant interest in medicinal and pharmaceutical chemistry research. The compound features a benzamide group linked to a sulfonyl-containing thienopyrazole core, a structure motif found in compounds investigated for modulating various biological pathways . The presence of the bromine atom on the benzamide ring offers a potential site for further chemical modification via metal-catalyzed cross-coupling reactions, making this reagent a valuable building block for the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Researchers utilize this compound and its analogs primarily as a key intermediate in the discovery and development of novel therapeutic agents. Its core scaffold is related to compounds that have been explored for inhibiting specific kinases, such as B-Raf, which is a target in oncology research . Other related pyrazole derivatives have been studied for their potential as antitumor agents and cell differentiation inducers . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S/c19-15-9-5-4-8-13(15)18(23)20-17-14-10-26(24,25)11-16(14)21-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBHZYBHIDWJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a thieno[3,4-c]pyrazole core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • A thieno[3,4-c]pyrazole core.
  • A dioxido group , which enhances reactivity and potential biological activity due to the presence of two carbonyl functionalities.
  • A phenyl group and an oxalamide moiety , contributing to its unique chemical properties.

Table 1: Structural Features of Related Compounds

Compound NameStructureUnique Features
N-(5,5-dioxido-2-phenylthiazole)Thiazole StructureStrong antimicrobial activity
N-(5-methylthieno[3,4-c]pyrazole)Methyl Thieno StructureEnhanced anti-inflammatory effects
N-(5-bromo-thieno[3,4-c]pyrazole)Bromo Thieno StructureIncreased reactivity in electrophilic substitution

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound has been tested against various microorganisms using disk diffusion methods. Results suggest it may be effective against bacteria such as Staphylococcus aureus and Escherichia coli, showing potential for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Research indicates that it may interact with cellular targets involved in inflammation pathways. Molecular docking studies have suggested that the compound binds effectively to key proteins involved in inflammatory responses .

Antitumor Activity

In vitro studies have demonstrated that this compound may possess antitumor activity. It has been evaluated against various human tumor cell lines, including HepG2 and NCI-H661. The results indicated that it inhibits cell proliferation significantly, suggesting a potential role in cancer therapy .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Enzyme Inhibition : The presence of the dioxido group may enhance binding affinities to enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : The compound may influence signaling pathways related to inflammation and cancer cell survival.

Case Studies

Several studies have highlighted the biological activities of similar compounds within the thieno[3,4-c]pyrazole family:

  • A study reported that derivatives with modifications on the thieno ring exhibited varying degrees of antimicrobial and anti-inflammatory activities .
  • Another investigation focused on the structure–activity relationship (SAR), revealing correlations between molecular structure modifications and enhanced biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzamide/Furamide Moiety

The compound 5-Bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide () shares the same thienopyrazole core and sulfone group but replaces the benzamide with a 5-bromo-furan-2-carboxamide. Key differences include:

Property Target Compound 5-Bromo-Furamide Analog
Molecular Formula C₁₉H₁₅BrN₃O₃S (inferred) C₁₆H₁₂BrN₃O₄S
Heterocyclic Component Benzamide (aromatic) Furan (oxygen-containing)
Bromine Position Ortho (benzene) Para (furan)
Polarity Lower (due to benzene) Higher (furan + extra O)

Modifications in the Thienopyrazole Core

The compound 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide () modifies both the sulfone group and the phenyl substituent:

Property Target Compound 4-Methylphenyl Analog
Sulfone Group 5,5-Dioxido 5-Oxo (single oxygen)
Phenyl Substituent Unsubstituted phenyl 4-Methylphenyl
Molecular Weight ~465.3 g/mol (estimated) ~438.3 g/mol (CAS 958587-45-6)

The 4-methylphenyl group introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic enzyme pockets .

Functional Group Replacements in Autotaxin Inhibitors

A European patent () highlights thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors. Replacing the acetamide with a brominated benzamide (as in the target compound) could modulate inhibitory potency due to:

  • Increased steric hindrance from the benzene ring.
  • Tunable lipophilicity for improved tissue penetration .

Implications of Structural Differences

  • Bioactivity : The benzamide group in the target compound may offer superior stability and binding affinity compared to furan or acetamide analogs, particularly in enzyme inhibition contexts.
  • Synthetic Accessibility : Bromination at the ortho position (target compound) versus para (furan analog) may pose distinct synthetic challenges, influencing scalability.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure permits disconnection into three primary components:

  • Thieno[3,4-c]pyrazole sulfone core
  • 2-Phenyl substituent
  • 2-Bromobenzamide side chain

Retrosynthetic cleavage of the amide bond reveals 2-bromobenzoyl chloride and a 3-amino-thieno[3,4-c]pyrazole sulfone intermediate as precursors. The sulfone group arises from oxidation of a thiophene sulfur atom, while the pyrazole ring is constructed via cyclization strategies.

Thieno[3,4-c]Pyrazole Core Synthesis

Jacobson Cyclization Approach

The Jacobson reaction, involving N-acetylation, nitrosation, and cyclization of ortho-methylaminothiophenes, provides a validated route to thienopyrazole derivatives. Adapting this method for the [3,4-c] isomer requires 3-amino-4-methylthiophene as the starting material.

Procedure :

  • N-Acetylation : Treat 3-amino-4-methylthiophene with acetic anhydride to form N-acetyl-3-amino-4-methylthiophene.
  • Nitrosation : React with sodium nitrite in acidic media to generate the diazonium intermediate.
  • Cyclization : Heat under reflux in aqueous HCl to induce ring closure, yielding 4,6-dihydro-2H-thieno[3,4-c]pyrazole.

Challenges :

  • Regioselectivity in diazonium formation must be controlled to avoid [3,2-c] isomer byproducts.
  • Oxidation sensitivity of the thiophene ring necessitates inert atmosphere handling.

Palladium-Catalyzed Cyclization

An alternative route employs palladium-mediated cross-coupling to assemble the heterocycle (Scheme 1).

Reaction Conditions :

  • Substrate : 3-Bromothiophene-4-carbaldehyde
  • Catalyst : Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf)
  • Ligand : Benzophenone hydrazone
  • Solvent : Toluene at 100°C

Mechanism :

  • Oxidative addition of Pd(0) to the C–Br bond.
  • Coordination of hydrazone to form a palladium-azine complex.
  • Reductive elimination yields the bicyclic pyrazole.

Yield : 40–56% over four steps.

Sulfone Group Installation

The 5,5-dioxido moiety is introduced via oxidation of the thiophene sulfur.

Oxidation Protocols

Oxidizing Agent Solvent Temperature Yield (%) Purity (%)
mCPBA DCM 0–25°C 78 95
H₂O₂/Na₂WO₄ Acetic Acid 60°C 85 97
KHSO₅ H₂O/MeCN RT 72 93

Optimal Conditions : Hydrogen peroxide (30%) with sodium tungstate in acetic acid at 60°C achieves 85% yield with minimal overoxidation.

Amide Bond Formation with 2-Bromobenzamide

Coupling Strategies

Schotten-Baumann Reaction

React the 3-amino-thienopyrazole sulfone with 2-bromobenzoyl chloride in biphasic conditions (NaOH/CH₂Cl₂).

Limitations :

  • Rapid hydrolysis of acid chloride reduces yield to 65–70%.
  • Requires stoichiometric base, complicating workup.
EDCI/HOBt-Mediated Coupling

Conditions :

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
  • Hydroxybenzotriazole (HOBt)
  • DMF, 0°C → RT

Advantages :

  • Yields improve to 82–88%.
  • Minimizes racemization.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Adapting methodology from CN102875389A, large-scale nitro group reductions employ:

  • Catalyst : W-4 Raney Nickel (0.02–0.5 wt%)
  • Solvent : Methanol
  • Pressure : 0.8–1.2 MPa H₂
  • Inhibitor : Morpholine (0.01–0.2 eq) to prevent dehalogenation

Throughput : 15 kg batches with 87% yield and 99.4% purity.

Analytical Characterization Data

Spectroscopic Properties

Technique Key Signals
¹H NMR δ 7.79 (s, 1H, pyrazole-H), 8.02 (d, 1H, benzamide-H), 7.45–7.32 (m, 5H, Ph)
¹³C NMR δ 165.2 (CONH), 143.1 (C-Br), 138.5 (pyrazole-C4)
HRMS m/z 446.9843 [M+H]⁺ (calc. 446.9846)

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